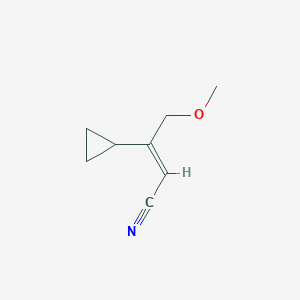

3-Cyclopropyl-4-methoxybut-2-enenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-cyclopropyl-4-methoxybut-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-10-6-8(4-5-9)7-2-3-7/h4,7H,2-3,6H2,1H3/b8-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCJCLXTNJTIGW-YWEYNIOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=CC#N)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC/C(=C/C#N)/C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reactivity and Chemical Transformations of 3 Cyclopropyl 4 Methoxybut 2 Enenitrile

Reactions Involving the Nitrile Functionality

The cyano group (C≡N) is a cornerstone of the molecule's reactivity, participating in a variety of addition and derivatization reactions.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reaction, known as a 1,2-nucleophilic addition, involves the breaking of a pi bond within the C≡N triple bond to form a new bond with the nucleophile. wikipedia.orgrsc.org This initial addition yields an imine anion intermediate, which is typically protonated during workup to give a neutral imine.

Common nucleophiles for this transformation include organometallic reagents like Grignard reagents (R-MgBr) and organolithium compounds (R-Li). The resulting imines can be valuable synthetic intermediates, as they can be subsequently hydrolyzed in the presence of aqueous acid to yield ketones. For α,β-unsaturated nitriles, this 1,2-addition pathway competes with the 1,4-conjugate addition to the alkene. rsc.org The outcome often depends on the nature of the nucleophile and reaction conditions. almerja.net

The nitrile functionality serves as a versatile precursor to other important nitrogen-containing functional groups, namely carboxylic acids, amides, and primary amines.

Carboxylic Acids: Complete hydrolysis of the nitrile group can be achieved under harsh acidic or basic conditions with heating. This process proceeds through an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). wikipedia.org

Amides: The hydrolysis of nitriles can be stopped at the amide stage by using milder reaction conditions. chemistrysteps.com For instance, controlled hydration can be achieved using various catalytic systems, such as ruthenium or copper catalysts, or by using reagents like sodium perborate (B1237305) in acetic acid. organic-chemistry.org This selective transformation is valuable as it converts the nitrile into a primary amide without proceeding to the carboxylic acid. organic-chemistry.orggoogle.com

Amines: The nitrile group can be reduced to a primary amine (–CH₂NH₂). This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents such as H₂ gas over a metal catalyst (e.g., Palladium, Platinum, or Nickel).

Table 1: Summary of Nitrile Group Derivatization

| Target Functional Group | Reaction Type | Typical Reagents |

| Carboxylic Acid | Hydrolysis | H₃O⁺ (heat) or NaOH/H₂O (heat) |

| Amide | Partial Hydrolysis (Hydration) | H₂O with Ru, Cu catalysts; H₂O₂ |

| Primary Amine | Reduction | LiAlH₄; H₂/Pd, Pt, or Ni |

In the context of [4+2] cycloaddition reactions, also known as Diels-Alder reactions, the but-2-enenitrile (B8813972) system functions as the "dienophile" (the 2π-electron component). libretexts.orgwikipedia.org The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making it electron-poor and thus a highly reactive dienophile. organic-chemistry.org This enhanced reactivity leads to a significant increase in the rate of the Diels-Alder reaction compared to unactivated alkenes. masterorganicchemistry.com

When reacted with a conjugated diene (the 4π-electron component), 3-Cyclopropyl-4-methoxybut-2-enenitrile would form a six-membered cyclohexene (B86901) ring. The reaction is concerted and stereospecific, allowing for the controlled synthesis of complex cyclic structures. The presence of the cyclopropyl (B3062369), methoxy (B1213986), and cyano substituents on the resulting ring provides multiple handles for further synthetic modifications. The nitrile group has also been shown to participate in more complex, formal [2+2+2] cycloaddition cascades. nih.gov

Table 2: Potential Dienes for Diels-Alder Reaction

| Diene Example | Diene Class | Resulting Product Type |

| 1,3-Butadiene | Acyclic Diene | Substituted Cyclohexene |

| Cyclopentadiene (B3395910) | Cyclic Diene | Bicyclic Adduct (Norbornene derivative) |

| Danishefsky's diene | Electron-Rich Diene | Functionalized Cyclohexenone precursor |

| Anthracene | Polycyclic Aromatic | Tricyclic Adduct |

Transformations of the But-2-enenitrile System

The conjugated π-system of the double bond and the nitrile group is the site of several key chemical transformations.

Electrophilic Additions: Typical electrophilic additions (e.g., addition of HBr or Br₂) are characteristic reactions of electron-rich alkenes. chemistrysteps.comchemistrystudent.com However, in this compound, the electron-withdrawing effect of the adjacent nitrile group deactivates the double bond towards attack by electrophiles. Such reactions are therefore less favorable and generally require more forcing conditions or powerful electrophiles compared to simple alkenes. libretexts.org

Nucleophilic Additions: Conversely, the deactivation that hinders electrophilic attack makes the alkene susceptible to nucleophilic attack. smartstartinstitute.com The polarization of the π-system by the nitrile group renders the β-carbon (C3, the carbon bearing the cyclopropyl group) electrophilic. Nucleophiles can add to this site, a process that is mechanistically identical to the conjugate addition described in the next section. This reactivity is a hallmark of alkenes activated by electron-withdrawing substituents like nitrile or carbonyl groups. smartstartinstitute.comchemeurope.com

The most prominent reaction involving the but-2-enenitrile system is the nucleophilic conjugate addition, also known as the Michael reaction or 1,4-addition. wikipedia.orgwikipedia.org In this reaction, a nucleophile (the Michael donor) attacks the electrophilic β-carbon of the α,β-unsaturated nitrile (the Michael acceptor). almerja.netfiveable.me

The mechanism involves the addition of the nucleophile to the C3 position, which pushes the π-electrons of the double bond onto the C2 carbon, and subsequently the π-electrons of the nitrile group onto the nitrogen atom. This creates a resonance-stabilized enolate-type intermediate where the negative charge is delocalized over the α-carbon and the nitrogen atom. wikipedia.org This intermediate is then typically protonated during aqueous workup to yield the final saturated product.

A wide variety of soft nucleophiles are effective Michael donors for this type of transformation.

Table 3: Examples of Michael Donors for Conjugate Addition

| Nucleophile Class | Specific Example |

| Organocuprates | Gilman reagents (R₂CuLi) |

| Enolates | Diethyl malonate, Ethyl acetoacetate |

| Amines | Secondary amines (e.g., Piperidine) |

| Thiols | Thiophenol, Alkyl thiols |

| Cyanide | Sodium cyanide (NaCN) |

This reaction is exceptionally useful in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds in a predictable and controlled manner. wikipedia.org

Isomerization and Tautomerization Processes of Unsaturated Nitriles

Unsaturated nitriles can undergo isomerization and tautomerization, which are processes involving the rearrangement of atoms or groups within a molecule. britannica.com Tautomers are structural isomers that readily interconvert, often through the relocation of a hydrogen atom. wikipedia.org

For unsaturated nitriles, a relevant tautomeric relationship is the nitrile-ketenimine equilibrium. nih.govresearchgate.net In this process, a hydrogen atom can migrate from the carbon alpha to the nitrile group to the nitrogen atom, converting the nitrile into a ketenimine. Studies on similar systems, such as γ,δ-unsaturated β-hydroxynitriles, have shown that the nitrile form is generally favored in the gas phase. nih.govresearchgate.net The stability of each tautomer can be influenced by factors like solvent and the presence of other functional groups. researchgate.net

In the case of this compound, the presence of the methoxy group and the cyclopropyl ring could influence the position of this equilibrium. The potential for E/Z isomerization around the carbon-carbon double bond also exists, which would lead to diastereomers with different spatial arrangements of the substituents.

| Process | Description | Potential Outcome for this compound |

| Nitrile-Ketenimine Tautomerism | Migration of a proton from the α-carbon to the nitrile nitrogen. | Formation of a ketenimine tautomer. |

| E/Z Isomerization | Geometric isomerization around the C=C double bond. | Interconversion between the E and Z isomers. |

Enamine-Mediated Reactions and their Applications

While this compound is an enol ether, its reactivity can be compared to that of enamines due to the electron-donating nature of the methoxy group, which enriches the double bond with electron density. Vinylogous aminonitriles, which share a similar electronic setup, are known to undergo amine exchange reactions. nih.gov For instance, the reaction of vinylogous aminonitriles with glycinate (B8599266) esters, often in a solvent like acetic acid, can yield precursors for the synthesis of substituted pyrroles. nih.gov

These types of compounds can undergo cyclization reactions, often facilitated by a strong base like sodium hydride, to form heterocyclic structures. nih.gov This suggests that this compound could potentially serve as a building block in the synthesis of more complex heterocyclic molecules through reactions that exploit the enamine-like reactivity of its double bond.

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, which makes it susceptible to a variety of ring-opening and transformation reactions. nih.gov

Ring-Opening Reactions of Cyclopropane (B1198618) Derivatives

The high ring strain of cyclopropanes makes them prone to ring-opening reactions, which can be initiated by various reagents and conditions. beilstein-journals.org When a cyclopropane ring is substituted with electron-withdrawing groups, such as a nitrile, it becomes "activated" and more susceptible to nucleophilic attack, leading to ring cleavage. nih.govacs.org These reactions often proceed through zwitterionic intermediates. acs.org

Transition metals can also promote the ring-opening of cyclopropanes through oxidative addition, forming a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo further reactions. Radical-induced ring-opening is another common pathway, particularly for cyclopropyl olefins, where the addition of a radical to the double bond can trigger the opening of the three-membered ring. beilstein-journals.orgbeilstein-journals.org In some cases, tandem reactions involving nitrile anion cyclization followed by ring-opening of the resulting cyclopropane nitrile have been observed. nih.govresearchgate.net

| Reaction Type | Initiator/Conditions | Intermediate |

| Nucleophilic Ring-Opening | Nucleophiles (on activated cyclopropanes) | Zwitterionic species acs.org |

| Transition Metal-Catalyzed | Transition metal complexes | Metallacyclobutane wikipedia.org |

| Radical-Induced Ring-Opening | Radical initiators | Alkyl radical beilstein-journals.org |

Cycloaddition Reactions Involving Cyclopropyl Systems

Cycloaddition reactions are a powerful tool in organic synthesis for the construction of cyclic compounds. Donor-acceptor (D-A) cyclopropanes, which have both an electron-donating and an electron-accepting group, can act as 1,3-dipole synthons in [3+2] cycloaddition reactions. researchgate.netresearchgate.net This reactivity is often unlocked by a Lewis acid catalyst. researchgate.net

While the double bond in this compound is a more likely participant in cycloadditions, the cyclopropyl group itself can be involved in certain transformations. For instance, vinylcyclopropanes can undergo cycloaddition reactions. beilstein-journals.org Furthermore, nitriles can participate as 2π components in [3+2] cycloadditions with 1,3-dipoles like nitrile oxides, azides, and nitrones to form five-membered heterocycles. uchicago.edumdpi.com

C-H Functionalization Adjacent to the Cyclopropyl Group

Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. For cyclopropane derivatives, C-H bonds adjacent to the ring can be targeted for functionalization. Palladium-catalyzed C-H arylation of cyclopropanes has been achieved using a directing group, such as a picolinamide (B142947) auxiliary, to guide the catalyst to a specific C-H bond. acs.orgrsc.org

These reactions often yield products with specific stereochemistry, for example, providing exclusively cis-substituted cyclopropanes. acs.org Enantioselective versions of these reactions have also been developed, allowing for the synthesis of chiral cyclopropane derivatives. nih.gov While these methods have been demonstrated on cyclopropyl carboxamides and similar structures, they highlight the potential for selective functionalization of the C-H bonds in molecules like this compound, assuming a suitable directing group could be installed.

Metal-Catalyzed Alpha-Arylation and Other Cross-Couplings of Cyclopropyl Nitriles

The C-H bond alpha to a nitrile group is acidic and can be deprotonated to form a nitrile anion. This anion can then participate in various cross-coupling reactions. Palladium-catalyzed α-arylation of cyclopropyl nitriles has been developed as a method to form 1,1-di-substituted aryl cyclopropyl nitriles. nih.govfigshare.com These reactions typically employ a palladium catalyst and a suitable ligand to couple the cyclopropyl nitrile with an aryl halide. nih.govorganic-chemistry.org

This methodology has been shown to be effective for a range of aryl bromides and even more challenging aryl chlorides. nih.govorganic-chemistry.org The resulting α-aryl cyclopropyl nitriles are valuable building blocks in medicinal chemistry and can be further transformed into other functional groups. nih.gov

| Reaction | Catalyst System | Substrates | Product |

| α-Arylation | Palladium / Ligand | Cyclopropyl nitrile, Aryl halide | α-Aryl cyclopropyl nitrile nih.govnih.gov |

Synergistic Effects of Functional Groups on Reactivity

The reactivity of this compound is not merely the sum of its individual functional groups but is a result of their electronic and steric interplay. The electron-donating methoxy group, the strained, π-donating cyclopropyl ring, and the electron-withdrawing nitrile group are all in conjugation with the alkene, leading to a polarized and highly tunable reactive system. This synergy modulates the electron density across the molecule, influencing its susceptibility to various reagents and reaction conditions.

The cyclopropyl group possesses unique electronic properties stemming from its significant angle strain (approximately 60° bond angles) and the resulting "bent" C-C bonds, which exhibit partial double-bond or π-character. fiveable.mewikipedia.org This allows the cyclopropyl ring to act as a good π-electron donor through hyperconjugation when adjacent to an unsaturated system. wikipedia.orgstackexchange.com

In this compound, the cyclopropyl group is positioned to conjugate with the π-system of the alkene and the nitrile. This donation of electron density from the cyclopropyl ring has several key effects:

Alkene Reactivity: The electron-donating nature of the cyclopropyl group increases the electron density of the C=C double bond, making it more nucleophilic and thus more reactive towards electrophiles. This effect is synergistic with the electron-donating methoxy group.

Nitrile Reactivity: While the nitrile group is inherently electrophilic at the carbon atom, the conjugation with the electron-donating cyclopropyl group can slightly modulate this reactivity. fiveable.me More significantly, the cyclopropyl group can stabilize adjacent carbocationic intermediates that might form during certain reactions, potentially leading to ring-opening transformations under specific conditions. fiveable.mecore.ac.uk The strain energy of the cyclopropane ring (approx. 27.5 kcal/mol) is a thermodynamic driving force for such ring-opening reactions. colab.ws

The table below illustrates the general influence of a cyclopropyl group on the reactivity of adjacent functional groups compared to a standard alkyl group (e.g., isopropyl).

| Functional Group | Substituent | Relative Reactivity toward Electrophiles | Key Electronic Effect |

|---|---|---|---|

| Alkene | Isopropyl | Base | Inductive (+I) |

| Cyclopropyl | Increased | π-Donation / Hyperconjugation | |

| Nitrile (adjacent to alkene) | Isopropyl | Base | Inductive (+I) |

| Cyclopropyl | Slightly Decreased Electrophilicity | π-Donation into Conjugated System |

The methoxy group (-OCH₃) exhibits a dual electronic nature. It is electron-withdrawing inductively (-I effect) due to the high electronegativity of the oxygen atom. However, it is a powerful electron-donating group through resonance (+R or +M effect) because the oxygen's lone pairs can delocalize into an adjacent π-system. stackexchange.com In conjugated systems like this compound, the resonance effect is generally more powerful than the inductive effect. stackexchange.comlibretexts.org

The methoxy group is attached to the C4 position, making it a vinyl ether. Its primary impacts are:

Increased Electron Density: The +R effect of the methoxy group significantly increases the electron density of the entire conjugated system, particularly at the C3 carbon of the butenenitrile backbone. This heightened nucleophilicity makes the double bond highly susceptible to attack by electrophiles.

Reaction Pathway Control: The polarization caused by the methoxy group can direct the regioselectivity of additions to the double bond. Electrophiles will preferentially attack the C3 position to generate a stabilized carbocation at C4, which is directly stabilized by the oxygen lone pairs. This is a common reactivity pattern for vinyl ethers. nih.gov

The following table compares the electron-donating strength of a methoxy group versus a methyl group on a double bond, highlighting its powerful resonance effect.

| Substituent on Alkene | Primary Electronic Effect | Effect on Alkene Electron Density | Predicted Reactivity toward Electrophiles |

|---|---|---|---|

| -CH₃ (Methyl) | Inductive Donation (+I) | Slightly Increased | Moderate |

| -OCH₃ (Methoxy) | Resonance Donation (+R) >> Inductive Withdrawal (-I) | Significantly Increased | High |

The ultimate outcome of a reaction involving this compound is governed by a delicate balance between the electronic effects described above and steric hindrance.

Electronic Control: The synergistic electron donation from both the cyclopropyl and methoxy groups strongly activates the C=C double bond for electrophilic attack and influences the reactivity of the nitrile. fiveable.mestackexchange.com The nitrile group, being electron-withdrawing, makes the C2 carbon a potential site for nucleophilic conjugate addition (a Michael-type reaction), although this is somewhat counteracted by the electron-donating groups. rsc.orgumich.eduacs.org

This interplay determines the regioselectivity and stereoselectivity of chemical transformations. For instance, in a Michael addition, a nucleophile would attack the C2 position due to electronic polarization by the nitrile group, but the rate and success of this reaction would be modulated by the steric bulk of the nearby cyclopropyl group. organic-chemistry.org Conversely, in an electrophilic addition, the electronics strongly favor attack at C3, but the stereochemical outcome (e.g., syn vs. anti addition) could be influenced by the steric hindrance presented by the substituents on either side of the double bond.

Iv. Theoretical and Computational Studies of 3 Cyclopropyl 4 Methoxybut 2 Enenitrile

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be instrumental in elucidating the electronic landscape of 3-Cyclopropyl-4-methoxybut-2-enenitrile. These studies offer a detailed picture of how electrons are distributed and how this distribution governs the molecule's properties.

An analysis of the electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its reactivity. In this compound, the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group are expected to have the highest electron densities due to their high electronegativity. The conjugated system across the C2-C3 double bond and the C1 nitrile carbon would exhibit a delocalized electron density. Mulliken population analysis is a common method to quantify the partial charge on each atom. A hypothetical Mulliken charge distribution is presented in the table below.

| Atom Number | Atom Type | Hypothetical Mulliken Charge (a.u.) |

| C1 | Carbon (Nitrile) | +0.15 |

| N1 | Nitrogen (Nitrile) | -0.35 |

| C2 | Carbon (Alkene) | -0.10 |

| C3 | Carbon (Alkene) | +0.20 |

| C4 | Carbon (Cyclopropyl) | +0.05 |

| C5 | Carbon (Methoxy) | +0.10 |

| O1 | Oxygen (Methoxy) | -0.40 |

This table presents hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. For this compound, the HOMO is expected to be localized primarily on the π-system of the C=C double bond and the methoxy group, which are the most electron-rich parts of the molecule. The LUMO would likely be centered on the electron-withdrawing nitrile group and the conjugated π* system. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity.

| Molecular Orbital | Hypothetical Energy (eV) | Primary Localization |

| HOMO | -6.5 | C=C π-bond, Methoxy Oxygen |

| LUMO | -1.2 | C≡N π-bond, C=C π-bond |

| HOMO-LUMO Gap | 5.3 | - |

This table presents hypothetical data for illustrative purposes.

The cyclopropane (B1198618) ring possesses significant ring strain due to its compressed C-C-C bond angles of 60°, a considerable deviation from the ideal sp³ tetrahedral angle of 109.5°. masterorganicchemistry.com This strain endows the C-C bonds with a higher p-character, allowing them to interact with adjacent π-systems. stackexchange.com In this compound, the cyclopropyl (B3062369) group is positioned to conjugate with the but-2-enenitrile (B8813972) backbone. stackexchange.com Computational studies can quantify the extent of this conjugation and its effect on the ring strain. Methods like Natural Bond Orbital (NBO) analysis can reveal the delocalization of electron density between the cyclopropane's "bent" bonds and the π-system of the butenenitrile moiety. This interaction can lead to a slight stabilization of the conjugated system at the expense of a potential increase or decrease in the inherent strain of the cyclopropane ring, depending on the electronic demands of the reaction. acs.org The conjugation properties of cyclopropane are a subject of ongoing discussion, with some studies suggesting it acts as a good π-electron donor. stackexchange.com

Mechanistic Investigations of Key Reactions

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

For a molecule like this compound, a potential reaction of interest is a Michael addition to the electron-deficient C2 position. Computational studies can map out the potential energy surface for this reaction. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. By performing a transition state search, the geometry of the transition state can be optimized, and its vibrational frequencies can be calculated to confirm it has exactly one imaginary frequency corresponding to the reaction coordinate. The activation energy (the energy difference between the reactants and the transition state) can then be determined, providing a quantitative measure of the reaction's feasibility. Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

| Reaction Step | Hypothetical Activation Energy (kcal/mol) |

| Nucleophilic attack on C2 | 15.2 |

| Proton transfer to C3 | 5.8 |

This table presents hypothetical data for a proposed Michael addition reaction for illustrative purposes.

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects in two primary ways: implicitly and explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is useful for modeling the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which allows for the modeling of specific solvent-solute interactions, such as hydrogen bonding. For a reaction involving this compound, computational studies could compare the reaction profile in a nonpolar solvent (e.g., toluene) and a polar solvent (e.g., acetone (B3395972) or water). mdpi.com It would be expected that polar solvents might stabilize charged intermediates or transition states, potentially lowering the activation energy and accelerating the reaction compared to nonpolar solvents. mdpi.com

Catalytic Cycle Elucidation

The elucidation of catalytic cycles is a cornerstone of understanding how catalysts operate and can be optimized. For reactions involving the synthesis or transformation of this compound, density functional theory (DFT) is a commonly employed computational tool. These studies can map out the energy landscape of a reaction, identifying intermediates, transition states, and the rate-determining steps.

In a hypothetical catalytic reaction, such as the asymmetric synthesis of a more complex molecule using this compound as a substrate, the catalytic cycle would likely involve several key steps. Computational models suggest that a transition metal catalyst, for instance, would first coordinate with the nitrile or the double bond of the butenenitrile chain. researchgate.net This activation step is crucial for subsequent bond-forming reactions. The specific nature of the catalyst, often a complex of a transition metal with a chiral ligand, dictates the subsequent mechanistic pathway.

DFT calculations can model the entire catalytic cycle, from reactant coordination to product release. For example, in a hypothetical palladium-catalyzed cross-coupling reaction, the cycle might involve oxidative addition, migratory insertion, and reductive elimination. Computational studies can provide the Gibbs free energy for each step, allowing for the identification of the most energetically favorable pathway. rsc.org

Table 1: Hypothetical Energy Profile for a Catalytic Reaction Step

| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| 1 | Catalyst-Substrate Complex | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate 1 | -5.7 |

| 4 | Transition State 2 | +21.5 (Rate-Determining) |

| 5 | Intermediate 2 | +2.3 |

| 6 | Product Complex | -12.8 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values from computational studies of catalytic reactions.

Stereochemical Outcomes and Predictive Models

Computational chemistry is particularly adept at predicting the stereochemical outcomes of reactions, a critical aspect of modern synthetic chemistry.

For reactions that generate new stereocenters, computational models can predict which diastereomer or enantiomer will be formed in excess. This is achieved by calculating the energies of the transition states leading to the different stereoisomeric products. According to transition state theory, the product distribution is determined by the difference in the activation energies of the competing pathways.

In the context of this compound, a reaction such as an asymmetric addition to the double bond could produce multiple stereoisomers. DFT calculations can be used to model the approach of the reactant to the substrate in the presence of a chiral catalyst. The steric and electronic interactions between the substrate, reactant, and catalyst will favor one transition state over others, leading to a predictable stereochemical outcome. chemrxiv.org The predicted diastereomeric or enantiomeric excess can be calculated from the computed energy differences.

Table 2: Predicted Stereoselectivity from Transition State Energy Calculations

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio | Predicted ee/de (%) |

| TS (R-product) | 18.5 | 95:5 | 90 |

| TS (S-product) | 20.2 | ||

| TS (diastereomer 1) | 22.1 | 98:2 | 96 |

| TS (diastereomer 2) | 24.9 |

Note: This table contains hypothetical data to illustrate how computational predictions are made.

The choice of chiral catalyst or auxiliary is paramount in asymmetric synthesis. Computational studies can screen libraries of virtual catalysts to identify the most promising candidates for a given transformation. By modeling the interaction of different chiral ligands with the substrate, it is possible to understand the origins of stereoselectivity. nih.govnih.gov

For instance, in the asymmetric hydrogenation of the double bond in this compound, a rhodium catalyst with a chiral phosphine (B1218219) ligand might be used. nih.gov Computational models can reveal how the chiral pockets created by the ligand steer the substrate into a specific orientation, leading to the preferential formation of one enantiomer. These models can also explain why small changes to the ligand structure can have a dramatic impact on the enantioselectivity of the reaction. acs.org

Conformational Analysis and Molecular Dynamics

The three-dimensional shape and dynamic behavior of a molecule are intimately linked to its reactivity and physical properties.

The butenenitrile chain of this compound can adopt various conformations due to rotation around its single bonds. Computational methods, such as potential energy surface scans, can identify the most stable conformers. These calculations typically reveal that staggered conformations are favored over eclipsed ones to minimize steric hindrance. researchgate.net

Molecular dynamics (MD) simulations can provide a picture of how this compound behaves over time. mdpi.commdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of bond rotations, vibrations, and other dynamic processes.

A key parameter that can be calculated is the rotational energy barrier, which is the energy required to rotate around a specific single bond. researchgate.netdoaj.org For the butenenitrile chain, the barriers to rotation around the C-C single bonds will influence how easily the molecule can switch between different conformations. High rotational barriers can lead to the existence of stable conformers that can be observed experimentally.

Table 3: Calculated Rotational Barriers for a Substituted Butane (B89635) Chain

| Bond | Rotational Barrier (kcal/mol) |

| C1-C2 | 3.3 |

| C2-C3 | 5.5 |

Note: This data is for a generic substituted butane chain and is included for illustrative purposes. researchgate.net The actual values for this compound would require specific calculations.

Intermolecular Interactions in Condensed Phases

The presence of a nitrile group (C≡N) and a methoxy group (-OCH₃) introduces significant polarity to the molecule. The nitrogen atom of the nitrile group and the oxygen atom of the methoxy group are highly electronegative, leading to a partial negative charge (δ-) on these atoms and partial positive charges (δ+) on the adjacent carbon and hydrogen atoms. This charge separation creates a permanent molecular dipole moment.

Hydrogen Bonding: The nitrogen atom of the nitrile group, with its lone pair of electrons, can act as a hydrogen bond acceptor. researchgate.netrsc.org While this compound itself does not have a hydrogen atom bonded to a highly electronegative atom to act as a hydrogen bond donor, it can form hydrogen bonds with other protic molecules that may be present, such as water or alcohols. researchgate.netnih.gov In a pure condensed phase of this compound, weak C-H···N hydrogen bonds may also occur, where a hydrogen atom from the cyclopropyl or butyl group of one molecule interacts with the nitrogen atom of a neighboring molecule. The strength of such C-H···N interactions is generally weaker than conventional hydrogen bonds.

The interplay of these intermolecular forces dictates the physical properties of this compound, such as its boiling point, melting point, and solubility. A quantitative understanding of these interactions can be achieved through high-level computational modeling.

Table 4.4.3.1: Estimated Intermolecular Interaction Energies for this compound

| Interaction Type | Interacting Groups | Estimated Energy Range (kJ/mol) |

| Dipole-Dipole | Nitrile group (C≡N) with Nitrile group (C≡N) of an adjacent molecule | -15 to -25 |

| London Dispersion | Cyclopropyl and butyl chains | -5 to -15 |

| Weak Hydrogen Bonding | C-H group with Nitrile (N) of an adjacent molecule | -2 to -8 |

Note: The energy ranges presented in this table are estimations based on computational data for analogous molecules and general principles of intermolecular forces. Specific experimental or computational values for this compound are not available.

Insufficient Scientific Data Available for "this compound" to Generate Requested Article

Following a comprehensive and exhaustive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific information on the chemical compound “this compound” to generate the detailed article as requested. The stringent requirement to focus solely on this specific compound and adhere to the provided outline cannot be met with the currently accessible data.

While general information on the synthesis and utility of cyclopropane-containing molecules and functionalized alkenes is abundant, the user's explicit instruction to not introduce any information outside the direct scope of "this compound" prevents the use of analogous examples or hypothetical applications. To do so would compromise the scientific accuracy and integrity of the article.

Therefore, without specific data on "this compound," it is not possible to provide a thorough, informative, and scientifically accurate article that fulfills the requirements of the provided outline. The compound may be a novel substance, a highly specialized intermediate not widely reported, or may be referred to by a different nomenclature in the existing literature that could not be identified.

V. Applications and Future Research Directions

Exploration of Unexplored Reactivity Modes

The distinct electronic and steric properties of 3-Cyclopropyl-4-methoxybut-2-enenitrile make it an intriguing substrate for a variety of organic reactions. Future research could unlock new synthetic methodologies by investigating its behavior in cycloadditions, rearrangements, and C-H activation reactions.

The vinylcyclopropane (B126155) moiety within this compound is a versatile synthon for various cycloaddition reactions. The exploration of its reactivity in this context could lead to the synthesis of complex carbocyclic and heterocyclic frameworks.

[n+m] Cycloadditions: The vinylcyclopropane unit can participate as a three-carbon (C3) or five-carbon (C5) component in transition metal-catalyzed cycloadditions. For instance, rhodium-catalyzed [3+2] cycloadditions with alkenes or alkynes could yield bicyclic systems. Furthermore, its potential in [5+2] cycloadditions with suitable π-systems would provide a direct route to seven-membered rings, a common structural motif in natural products. The electron-deficient nature of the butenenitrile backbone could influence the regioselectivity and stereoselectivity of these transformations.

Diels-Alder Reactions: While the vinylcyclopropane itself is not a classic diene, the conjugated butenenitrile system could potentially act as a dienophile in Diels-Alder reactions. The stereoelectronic effects of the cyclopropyl (B3062369) and methoxy (B1213986) groups would be of significant interest in determining the facial selectivity of such cycloadditions. Conversely, under specific conditions, ring-opening of the cyclopropane (B1198618) could lead to dienyl species that could participate as the diene component.

A summary of potential cycloaddition pathways is presented in the table below.

| Cycloaddition Type | Potential Reacting Partner | Expected Product Core |

| [3+2] Cycloaddition | Alkenes, Alkynes | Bicyclo[3.3.0]octane derivatives |

| [5+2] Cycloaddition | Allenes, Dienes | Cycloheptene derivatives |

| Diels-Alder Reaction | Dienes | Cyclohexene (B86901) derivatives |

The strained cyclopropyl ring in this compound is primed for rearrangement reactions, which can be triggered by thermal, photochemical, or catalytic conditions. These rearrangements could serve as key steps in domino processes, allowing for the rapid construction of molecular complexity from a simple starting material.

Vinylcyclopropane-Cyclopentene Rearrangement: A classic transformation of vinylcyclopropanes is their thermal or Lewis acid-catalyzed rearrangement to cyclopentenes. In the case of this compound, this would lead to functionalized cyclopentene (B43876) nitriles, which are valuable building blocks in organic synthesis.

Domino Reactions: The initial rearrangement could be coupled with subsequent reactions in a domino sequence. For example, a Lewis acid could catalyze both the ring expansion to a cyclopentene and a subsequent intramolecular cyclization or reaction with an external nucleophile. The methoxy group could act as a directing group or a participating nucleophile in such processes.

Direct functionalization of the C-H bonds of the cyclopropane ring offers a highly atom-economical approach to introduce further complexity. Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of cyclopropanes.

Directed C-H Arylation/Alkenylation: The nitrile or methoxy group could potentially serve as a directing group to achieve site-selective C-H activation at a specific position on the cyclopropyl ring. This would enable the introduction of aryl or vinyl substituents, providing access to a diverse range of derivatives.

Enantioselective C-H Functionalization: The use of chiral ligands in transition metal-catalyzed C-H activation could enable the enantioselective functionalization of the prochiral C-H bonds of the cyclopropane ring, leading to the synthesis of enantioenriched cyclopropyl-containing compounds.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

A thorough understanding of the structure, stereochemistry, and reaction mechanisms of this compound and its derivatives necessitates the application of advanced spectroscopic and analytical methods.

The stereochemical configuration of the products resulting from reactions of this compound will be crucial to their potential applications. Advanced NMR techniques are indispensable for this purpose.

Nuclear Overhauser Effect (NOE) Spectroscopy: 1D and 2D NOE experiments (NOESY, ROESY) will be essential for determining the relative stereochemistry of substituents on the cyclopropane ring and in any newly formed rings. The spatial proximity of protons can be established through the observation of NOE correlations.

Chiral Derivatizing and Solvating Agents: In the case of chiral, non-racemic products, the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents in NMR spectroscopy can be employed to determine the enantiomeric excess and absolute configuration.

High-resolution mass spectrometry (HRMS) is a powerful tool for elucidating reaction pathways by identifying and characterizing transient intermediates.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These soft ionization techniques can be used to detect and analyze reaction intermediates directly from the reaction mixture. By coupling a mass spectrometer to a liquid chromatography system (LC-MS), it is possible to separate and identify various species present in a reaction.

Tandem Mass Spectrometry (MS/MS): Fragmentation studies using MS/MS can provide valuable structural information about reaction intermediates and help to piece together mechanistic puzzles. The fragmentation patterns of nitrile-containing compounds can be particularly informative. researchgate.net

The table below summarizes the key analytical techniques and their applications in the study of this compound.

| Technique | Application | Information Gained |

| 2D NMR (NOESY/ROESY) | Stereochemical assignment of reaction products | Relative stereochemistry, conformational analysis |

| HRMS (ESI, APCI) | Identification of reaction intermediates | Molecular formula of transient species, mechanistic insights |

| Tandem MS (MS/MS) | Structural elucidation of intermediates and products | Fragmentation pathways, confirmation of connectivity |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. Each functional group has a characteristic set of vibrational modes that can be observed as bands in the IR and Raman spectra. Although specific experimental spectra for this compound are not widely published, a detailed analysis of its expected spectral features can be made based on the known absorption and scattering frequencies of its constituent functional groups.

The key functional groups in this compound are the cyclopropyl ring, the carbon-carbon double bond (alkene), the nitrile group, and the methoxy group.

Expected Vibrational Frequencies:

The following table outlines the anticipated prominent peaks in the IR and Raman spectra of this compound, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Cyclopropyl C-H | Symmetric & Asymmetric Stretch | 3100 - 3000 | Medium | Medium |

| Alkene =C-H | Stretch | 3050 - 3010 | Medium | Medium |

| Methoxy -CH₃ | Symmetric & Asymmetric Stretch | 2950 - 2850 | Medium | Medium |

| Nitrile C≡N | Stretch | 2230 - 2210 | Strong | Strong |

| Alkene C=C | Stretch | 1640 - 1610 | Medium to Weak | Strong |

| Methoxy C-O | Stretch | 1250 - 1200 | Strong | Medium |

| Cyclopropyl Ring | Ring Deformation ("breathing") | 1200 - 800 | Medium | Strong |

Detailed Research Findings from Analogous Systems:

Nitrile (C≡N) Stretch: The most characteristic vibration will be the nitrile stretch. In α,β-unsaturated nitriles, this bond typically appears in the 2230–2210 cm⁻¹ region. nih.govlibretexts.org Its high intensity in both IR and Raman spectra makes it an excellent diagnostic peak. quimicaorganica.orglibretexts.org The conjugation with the C=C double bond slightly lowers its frequency compared to saturated nitriles. libretexts.org

Alkene (C=C) and Alkene C-H Stretches: The carbon-carbon double bond stretch is expected between 1640 and 1610 cm⁻¹. Due to the substitution pattern, this peak may be of medium to weak intensity in the IR spectrum but should exhibit a strong signal in the Raman spectrum. The vinyl C-H stretch will appear above 3000 cm⁻¹, helping to distinguish it from the aliphatic C-H stretches of the methoxy group. vscht.cz

Cyclopropyl Group Vibrations: The C-H stretches of the cyclopropyl ring are anticipated in the 3100–3000 cm⁻¹ region, which is characteristic of strained ring systems. The ring deformation modes, often referred to as "ring breathing," are expected in the fingerprint region (1200–800 cm⁻¹) and are often more prominent in the Raman spectrum.

Methoxy Group Vibrations: The C-H stretches of the methoxy group will be observed in the 2950–2850 cm⁻¹ range. A strong C-O stretching band is expected around 1250–1200 cm⁻¹, which is characteristic of aryl and vinyl ethers.

Future research would involve the experimental acquisition of the IR and Raman spectra of this compound to confirm these predicted vibrational modes. Such studies would provide a definitive spectroscopic fingerprint of the molecule, aiding in its identification and in the analysis of its purity.

X-ray Crystallography of Derivatives for Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration if it is chiral. The molecule this compound can exist as enantiomers due to the stereocenter at the cyclopropyl-bearing carbon. Determining the absolute configuration is crucial in fields such as medicinal chemistry, where enantiomers can have different biological activities.

While crystallographic data for this compound itself is not currently available in public databases, the methodology for determining the absolute configuration of a chiral derivative is well-established. For light-atom molecules (containing only C, H, O, N), obtaining a reliable determination of the absolute configuration can be challenging. ed.ac.ukresearchgate.net Therefore, it is often necessary to introduce a heavier atom into the molecule.

Methodology for Absolute Configuration Determination:

Synthesis of a Derivative: A common strategy is to synthesize a derivative of the target molecule that contains a heavy atom (e.g., bromine, iodine) or a known chiral auxiliary. For instance, if a suitable functional group were present, a derivative could be made by reaction with a heavy-atom-containing reagent.

Single Crystal Growth: High-quality single crystals of the derivative are grown. This is often the most challenging step in the process.

X-ray Diffraction Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected. The presence of a heavy atom enhances the anomalous dispersion effect, which is key to determining the absolute configuration. researchgate.netresearchgate.net

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure. The absolute configuration is typically determined by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. researchgate.net

Illustrative Crystallographic Data for a Hypothetical Derivative:

The following table presents hypothetical crystallographic data that could be obtained for a heavy-atom derivative of this compound, illustrating the type of information generated in such an experiment.

| Parameter | Example Value |

| Chemical Formula | C₁₀H₁₀BrNO |

| Formula Weight | 240.10 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.123 |

| b (Å) | 10.456 |

| c (Å) | 12.789 |

| Volume (ų) | 1087.5 |

| Z | 4 |

| R-factor | 0.035 |

| Flack Parameter | 0.02(3) |

Future research should focus on synthesizing a suitable crystalline derivative of this compound and performing a single-crystal X-ray diffraction analysis. This would provide unambiguous proof of its molecular structure and, if chiral, would allow for the assignment of its absolute configuration. nih.govdtic.milresearchgate.net Such data would be invaluable for stereoselective synthesis and for any future applications where the specific stereoisomer is important.

Q & A

Q. What are the established synthetic routes for 3-Cyclopropyl-4-methoxybut-2-enenitrile, and what reaction conditions are critical for its preparation?

Synthesis typically involves cyclopropane ring formation followed by nitrile introduction. A common approach uses alkene precursors and nitrile sources under controlled conditions. Key parameters include:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and byproduct suppression.

- Solvents : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution steps, while ethanol or acetonitrile aids in intermediate stabilization .

- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate cyclopropanation.

Methodological optimization requires monitoring via TLC or HPLC to track intermediate formation .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopropyl protons (δ ~0.5–1.5 ppm) and methoxy groups (δ ~3.3 ppm). Nitrile carbons appear at ~115–120 ppm in ¹³C NMR.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (280.25 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Strong absorption bands for nitrile (C≡N, ~2240 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.

- X-ray Crystallography : For unambiguous structural confirmation, SHELXL or ORTEP-3 can refine crystal structures if suitable crystals are obtained .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Toxicity data are limited, so treat as a Category 4 acute toxin (oral/dermal/inhalation) under CLP regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- DoE (Design of Experiments) : Vary temperature, solvent ratios, and catalyst loading to identify optimal parameters.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to pinpoint side reactions (e.g., nitrile hydrolysis) .

Q. How can stability studies be designed to evaluate the degradation pathways of this compound under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) stress.

- Analytical Tracking : Use HPLC-MS to identify degradation products (e.g., methoxy group cleavage or cyclopropane ring opening).

- Arrhenius Modeling : Predict shelf life by correlating degradation rates with temperature .

Q. How should contradictions in spectral data (e.g., NMR shifts or MS fragmentation) be resolved during structural elucidation?

- Cross-Validation : Compare experimental data with computational predictions (DFT for NMR shifts; PubChem CID databases for fragmentation patterns) .

- Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments in complex spectra .

- Crystallographic Refinement : If crystals are obtainable, use SHELXL for high-resolution structure determination .

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths, dipole moments, and frontier molecular orbitals (HOMO/LUMO).

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., ethanol) to assess conformational stability.

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem’s 3D conformer data .

Q. How can isotopic labeling (e.g., ¹³C or ²H) be incorporated into this compound to study reaction mechanisms or metabolic pathways?

- Synthetic Routes : Use ¹³C-labeled acetonitrile or deuterated cyclopropane precursors during synthesis.

- Tracer Studies : Monitor isotopic distribution via LC-MS/MS to track metabolic or degradation pathways in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.